

Frentizole Structural Analogues and Derivatives: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, a benzothiazole derivative initially developed for its immunosuppressive properties, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and age-related conditions. Its structural backbone offers a unique starting point for the design of analogues and derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core structural analogues and derivatives of Frentizole, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Core Structural Classes and Synthetic Approaches

The structural versatility of the **Frentizole** scaffold has led to the development of several distinct classes of analogues. The primary modifications involve substitutions on the benzothiazole ring and variations of the urea or thiourea moiety.

Frentizole-Based Indolyl Thiourea Analogues



This class of compounds has been primarily investigated for its potential in treating Alzheimer's disease by targeting monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).[1]

Synthesis Protocol:

A general synthetic route to these analogues involves a multi-step process:

- Synthesis of the Isothiocyanate Intermediate: The starting substituted aniline is reacted with thiophosgene in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield the corresponding isothiocyanate.
- Coupling Reaction: The synthesized isothiocyanate is then coupled with an appropriate amino-indole derivative in a solvent like acetonitrile at room temperature to yield the final frentizole-based indolyl thiourea analogue.
- Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

2-Aminobenzothiazole (BZT) Analogues with Antitumor Activity

Frentizole and its analogues have demonstrated promising antitumor activity by inhibiting tubulin polymerization.[2] These derivatives often feature modifications on the benzothiazole core and the urea side chain.

Synthesis Protocol:[3]

- Bromination of 2-Aminobenzothiazoles: Commercially available or synthesized 2aminobenzothiazoles can be brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.
- Urea Formation: The substituted 2-aminobenzothiazole is reacted with the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding urea derivative.



- Amide and Carbamate Formation: Benzoyl derivatives can be prepared by reacting the 2aminobenzothiazole with benzoyl chloride. Phenylacetamides are synthesized using 2phenylacetyl chloride. Carbamates are formed by reaction with the corresponding chloroformates.[3]
- Purification: Products are typically purified by column chromatography.

Frentizole Derivatives with mTOR Inhibiting Properties

Recent studies have explored **Frentizole** derivatives as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and aging.[4]

Synthesis Protocol:

While specific synthetic details for these mTOR-inhibiting derivatives are still emerging in the public domain, their synthesis likely follows similar principles of functionalizing the core benzothiazole-urea structure based on computational docking studies. This would involve the synthesis of diverse libraries of **Frentizole**-like compounds through combinatorial approaches, followed by screening for mTOR inhibitory activity.

Biological Activity and Quantitative Data

The biological activities of **Frentizole** analogues are diverse, reflecting the range of molecular targets they engage.

Monoamine Oxidase (MAO) Inhibition

Several **Frentizole**-based indolyl thiourea analogues have been identified as potent inhibitors of both MAO-A and MAO-B.[1][5]

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)	Reference
19	6.34	0.30	[1][5]

Tubulin Polymerization Inhibition and Antiproliferative Activity



Frentizole and its analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and antitumor effects.[2][6]

Compound	Cell Line	Antiproliferative IC50 (μΜ)	Reference
Frentizole (6e)	HeLa	< 10	[2]
Frentizole (6e)	U87MG	7.33	[6]
Benzamide 3ea	HeLa	< 10	[2]
Brominated ethyl urea 5b	HeLa	< 10	[2]
Brominated ethyl urea 5d	HeLa	< 10	[2]
Brominated ethyl urea 5f	HeLa	< 10	[2]

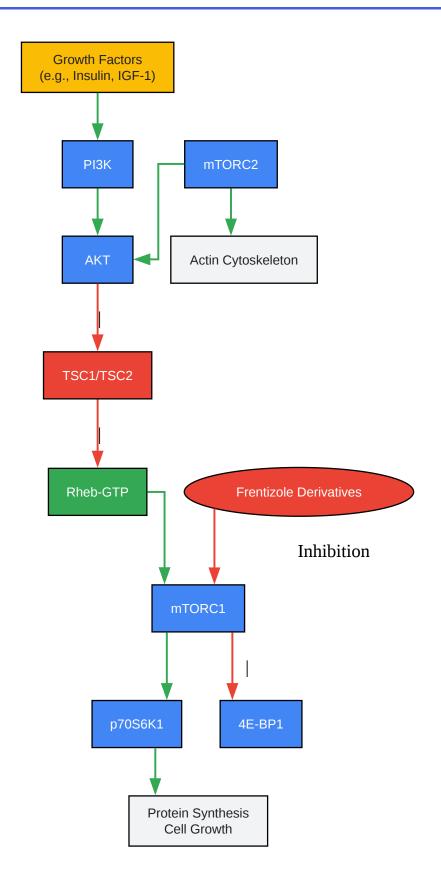
mTOR Inhibition

Frentizole derivatives have been identified as potential allosteric inhibitors of mTOR, binding to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][7] While specific IC50 values are not yet widely published, studies have demonstrated their ability to inhibit mTORC1-mediated phosphorylation of its substrate p70 S6 kinase (S6K).[4]

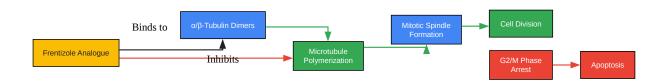
Key Signaling Pathways mTOR Signaling Pathway

Frentizole derivatives have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The pathway is composed of two distinct complexes, mTORC1 and mTORC2.









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